L-Alanine,N-propyl-,ethylester(9CI)
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Overview
Description
Ethyl (2S)-2-(propylamino)propanoate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group attached to a propanoate backbone, which is further substituted with a propylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Alanine,N-propyl-,ethylester(9CI) typically involves the esterification of (2S)-2-(propylamino)propanoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction can be represented as follows:
(2S)-2-(propylamino)propanoic acid+ethanolacid catalystethyl (2S)-2-(propylamino)propanoate+water
Industrial Production Methods
Industrial production of L-Alanine,N-propyl-,ethylester(9CI) may involve continuous flow processes to enhance efficiency and yield. Flow microreactors can be employed to facilitate the esterification reaction, providing better control over reaction conditions and minimizing side reactions .
Chemical Reactions Analysis
Types of Reactions
Ethyl (2S)-2-(propylamino)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester or amino group, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted esters or amines.
Scientific Research Applications
Ethyl (2S)-2-(propylamino)propanoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme-substrate interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of L-Alanine,N-propyl-,ethylester(9CI) involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the active (2S)-2-(propylamino)propanoic acid, which can then interact with biological targets. The propylamino group may play a role in binding to specific sites on enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Ethyl (2S)-2-(propylamino)propanoate can be compared with other similar compounds, such as:
- Ethyl (2S)-2-(methylamino)propanoate
- Ethyl (2S)-2-(ethylamino)propanoate
- Ethyl (2S)-2-(butylamino)propanoate
Uniqueness
The uniqueness of L-Alanine,N-propyl-,ethylester(9CI) lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The propylamino group provides a balance between hydrophobic and hydrophilic characteristics, making it suitable for various applications .
Properties
IUPAC Name |
ethyl (2S)-2-(propylamino)propanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2/c1-4-6-9-7(3)8(10)11-5-2/h7,9H,4-6H2,1-3H3/t7-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYMZOMZDCGFPGW-ZETCQYMHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(C)C(=O)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN[C@@H](C)C(=O)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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